molecular formula C15H13Cl2N5 B14627045 1-[(Z)-(2-chlorophenyl)methylideneamino]-2-[(E)-(2-chlorophenyl)methylideneamino]guanidine

1-[(Z)-(2-chlorophenyl)methylideneamino]-2-[(E)-(2-chlorophenyl)methylideneamino]guanidine

Cat. No.: B14627045
M. Wt: 334.2 g/mol
InChI Key: BFWGTYQTOSUAMS-KFSYKRRRSA-N
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Description

1-[(Z)-(2-chlorophenyl)methylideneamino]-2-[(E)-(2-chlorophenyl)methylideneamino]guanidine is a complex organic compound characterized by the presence of chlorophenyl groups and guanidine moieties

Preparation Methods

The synthesis of 1-[(Z)-(2-chlorophenyl)methylideneamino]-2-[(E)-(2-chlorophenyl)methylideneamino]guanidine typically involves the condensation of 2-chlorobenzaldehyde with guanidine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as hydrochloric acid or acetic acid. The reaction mixture is heated to reflux, and the product is isolated by filtration and recrystallization .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of continuous flow reactors and advanced purification techniques to ensure the consistent quality of the final product.

Chemical Reactions Analysis

1-[(Z)-(2-chlorophenyl)methylideneamino]-2-[(E)-(2-chlorophenyl)methylideneamino]guanidine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl groups, where nucleophiles such as hydroxide ions or amines replace the chlorine atoms.

Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

1-[(Z)-(2-chlorophenyl)methylideneamino]-2-[(E)-(2-chlorophenyl)methylideneamino]guanidine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving abnormal protein aggregation or enzyme activity.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-[(Z)-(2-chlorophenyl)methylideneamino]-2-[(E)-(2-chlorophenyl)methylideneamino]guanidine involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis . Additionally, it can interact with receptors to modulate signal transduction pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar compounds to 1-[(Z)-(2-chlorophenyl)methylideneamino]-2-[(E)-(2-chlorophenyl)methylideneamino]guanidine include other guanidine derivatives and chlorophenyl-containing compounds. These compounds share structural similarities but differ in their specific functional groups and overall reactivity. For example:

The uniqueness of this compound lies in its specific combination of chlorophenyl and guanidine moieties, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C15H13Cl2N5

Molecular Weight

334.2 g/mol

IUPAC Name

1-[(Z)-(2-chlorophenyl)methylideneamino]-2-[(E)-(2-chlorophenyl)methylideneamino]guanidine

InChI

InChI=1S/C15H13Cl2N5/c16-13-7-3-1-5-11(13)9-19-21-15(18)22-20-10-12-6-2-4-8-14(12)17/h1-10H,(H3,18,21,22)/b19-9-,20-10+

InChI Key

BFWGTYQTOSUAMS-KFSYKRRRSA-N

Isomeric SMILES

C1=CC=C(C(=C1)/C=N\N/C(=N/N=C/C2=CC=CC=C2Cl)/N)Cl

Canonical SMILES

C1=CC=C(C(=C1)C=NNC(=NN=CC2=CC=CC=C2Cl)N)Cl

Origin of Product

United States

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